Methyl 3-amino-5-chlorophenylacetate
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Overview
Description
Methyl 3-amino-5-chlorophenylacetate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of phenylacetic acid, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-chlorophenylacetate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chlorobenzyl chloride with methyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chlorophenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-chlorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-amino-5-chlorophenylacetate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-chlorophenylacetate
- Methyl 3-amino-5-bromophenylacetate
- Methyl 3-amino-5-fluorophenylacetate
Uniqueness
Methyl 3-amino-5-chlorophenylacetate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, the chlorine atom at the 5-position can significantly influence the compound’s reactivity and interaction with biological targets .
Biological Activity
Methyl 3-amino-5-chlorophenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula C9H10ClNO2 and a molecular weight of approximately 201.64 g/mol. The compound features an amino group and a chlorine substituent on the phenyl ring, which are crucial for its biological activity. The structural arrangement allows for specific interactions with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds and engage in electrostatic interactions, while the chlorine atom enhances the compound's reactivity and binding affinity. These interactions can modulate several biological processes, including:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.
Biological Activity Overview
Activity Type | Description | References |
---|---|---|
Antimicrobial | Exhibits potential against various bacterial strains. | |
Anticancer | Induces apoptosis in cancer cell lines; specific mechanisms under study. | |
Enzyme Interaction | Interacts with enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of this compound on various cancer cell lines indicated that it can significantly reduce cell viability, particularly in colorectal and lung cancer models. The mechanism appears to involve caspase activation and subsequent apoptotic pathways .
- Comparative Analysis : When compared to similar compounds, such as methyl 3-amino-4-chlorophenylacetate, this compound showed enhanced activity due to the unique positioning of the chlorine atom, which influences its interaction with biological targets.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
InChI Key |
BNJWYLJAHWOAFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)N |
Origin of Product |
United States |
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